N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound belonging to the class of quinolines, characterized by its unique structure that combines a sulfonamide group with a tetrahydroquinoline and a methoxyphenylacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide generally involves multiple steps:
Formation of the tetrahydroquinoline ring: : Typically, this is achieved through a Povarov reaction, where an aniline derivative, an aldehyde, and an alkene react in the presence of a Lewis acid.
Introduction of the sulfonamide group: : This step often involves the sulfonylation of the tetrahydroquinoline intermediate using a sulfonyl chloride in the presence of a base.
Attachment of the methoxyphenylacetamide group: : This is usually accomplished through an amide coupling reaction using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial synthesis of such complex molecules often requires optimization for scalability and yield. The process involves high-efficiency reactors and careful control of reaction conditions such as temperature, pressure, and solvent systems to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions at the methoxy group, potentially forming hydroxylated derivatives.
Reduction: : Reduction of the sulfonamide group can lead to the corresponding sulfone.
Substitution: : The aromatic rings can participate in various electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used for oxidation.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for the reduction of the sulfonamide group.
Substitution: : Conditions include the use of Friedel-Crafts catalysts like AlCl3 for electrophilic aromatic substitution.
Major Products Formed
Oxidation Products: : Hydroxylated derivatives.
Reduction Products: : Sulfone derivatives.
Substitution Products: : Variously substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide has found applications in several scientific research areas:
Medicinal Chemistry: : Investigated for potential pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Chemical Biology: : Used as a tool compound to study biological processes involving sulfonamide and quinoline functionalities.
Material Science: : Explored for its potential use in developing novel materials due to its unique chemical properties.
Pharmaceutical Research: : Evaluated as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide involves:
Binding to Molecular Targets: : Such as enzymes or receptors due to its structural motifs.
Pathway Involvement: : It can modulate signaling pathways through interaction with key proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide is unique due to:
Structural Uniqueness: : The combination of a sulfonamide group with a tetrahydroquinoline ring and a methoxyphenylacetamide moiety sets it apart from other compounds.
List of Similar Compounds
N-[1-(4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylacetamide
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide
These compounds share some structural similarities but differ in substituents, impacting their chemical reactivity and biological activity.
This is an overview. Each section can be expanded based on specific research needs or deeper investigations. Hope you found this insightful!
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-31-21-9-4-17(5-10-21)15-24(28)26-20-8-13-23-18(16-20)3-2-14-27(23)32(29,30)22-11-6-19(25)7-12-22/h4-13,16H,2-3,14-15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMZPKZEAFEHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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